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Compound of Interest

Compound Name: N,2-Dimethylbenzamide

Cat. No.: B184477 Get Quote

Abstract: This technical guide provides a comprehensive overview of N,2-dimethylbenzamide
(CAS RN: 2170-09-4), a substituted aromatic amide of interest in synthetic and medicinal

chemistry. The document details the compound's chemical identity, physicochemical properties,

a robust synthetic protocol, and an in-depth analysis of its chemical structure through

spectroscopic methods. It is designed to serve as a critical resource for researchers, scientists,

and professionals in drug development, offering both foundational knowledge and practical,

field-proven insights into the handling and characterization of this molecule.

Chemical Identity and Structure
N,2-Dimethylbenzamide, also known as N-methyl-o-toluamide, is a disubstituted derivative of

benzamide. It features a methyl group on the amide nitrogen (N-substitution) and a second

methyl group at the ortho (2-position) of the benzene ring. This specific substitution pattern

distinguishes it from its isomers, such as N,N-dimethylbenzamide or N,4-dimethylbenzamide,

and dictates its unique chemical and physical properties.

The IUPAC name for this compound is N,2-dimethylbenzamide.[1][2] Its structure is confirmed

by its chemical formula, C₉H₁₁NO, and a molecular weight of 149.19 g/mol .[2]

Key Identifiers:

IUPAC Name: N,2-dimethylbenzamide[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b184477?utm_src=pdf-interest
https://www.benchchem.com/product/b184477?utm_src=pdf-body
https://www.benchchem.com/product/b184477?utm_src=pdf-body
https://www.benchchem.com/product/b184477?utm_src=pdf-body
https://cymitquimica.com/de/cas/2170-09-4/
https://www.achemblock.com/o32523-n-2-dimethylbenzamide.html
https://www.achemblock.com/o32523-n-2-dimethylbenzamide.html
https://www.benchchem.com/product/b184477?utm_src=pdf-body
https://cymitquimica.com/de/cas/2170-09-4/
https://www.achemblock.com/o32523-n-2-dimethylbenzamide.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synonyms: N-Methyl-o-toluamide, N-Methyl-2-methylbenzamide, o-Toluamide, N-methyl-[1]

[3]

CAS Number: 2170-09-4[1][2][4]

Molecular Formula: C₉H₁₁NO[1][2]

Molecular Weight: 149.19 g/mol [2]

SMILES: CNC(=O)C1=CC=CC=C1C[2]

InChI Key: OABGZRFNYNFHCS-UHFFFAOYSA-N[1][3]

Chemical Structure:

Caption: 2D structure of N,2-dimethylbenzamide.

Physicochemical Properties
N,2-Dimethylbenzamide is typically a colorless to pale yellow liquid or solid, contingent on its

purity and the ambient temperature.[1][3] As is characteristic of many amides, it exhibits

moderate solubility in organic solvents and has limited solubility in water.[1][3] While

comprehensive experimental data for this specific isomer is not widely published, the properties

can be predicted based on its structural components.

Property Value / Description Source

Appearance
Colorless to pale yellow liquid

or solid
[1][3]

Water Solubility Limited [1][3]

Organic Solvent Solubility Moderately soluble [1][3]

Purity (Typical) ≥95% [2]

Note: Detailed experimental values for melting point, boiling point, and density are not

consistently available in public literature, highlighting the specialized nature of this compound.
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Synthesis and Purification
The synthesis of N,2-dimethylbenzamide is most reliably achieved through the amidation of o-

toluic acid (2-methylbenzoic acid). This is a foundational reaction in organic synthesis where a

carboxylic acid is converted to an amide.[5] The process involves two primary stages: the

activation of the carboxylic acid and the subsequent nucleophilic acyl substitution by

methylamine.[6]

Causality in Experimental Design
The chosen synthetic route prioritizes efficiency and control. Converting the carboxylic acid to

an acyl chloride (using thionyl chloride, SOCl₂) is a critical activation step. o-Toluic acid itself is

not reactive enough to readily form an amide with methylamine. The acyl chloride is a much

stronger electrophile, making the subsequent reaction with the methylamine nucleophile rapid

and high-yielding. The use of a base (like pyridine or triethylamine) in the second step is

essential to neutralize the HCl byproduct, which would otherwise protonate the methylamine,

rendering it non-nucleophilic and halting the reaction.
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Stage 1: Acid Activation

Stage 2: Amidation & Workup

Stage 3: Purification

o-Toluic Acid in DCM

Add Thionyl Chloride (SOCl₂)
Reflux, 2h

Reactant

o-Toluoyl Chloride Solution

Product

Cool to 0°C

Add Methylamine (aq.) & Pyridine
Stir, 1h

Aqueous Workup
(Wash with HCl, NaHCO₃, Brine)

Dry (MgSO₄), Filter, Evaporate

Crude Product

Column Chromatography
(Silica, Hexane/EtOAc)

Pure N,2-Dimethylbenzamide
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Caption: Experimental workflow for the synthesis of N,2-dimethylbenzamide.
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Detailed Experimental Protocol
Materials:

o-Toluic acid (1.0 eq)

Thionyl chloride (SOCl₂) (1.2 eq)

Dichloromethane (DCM), anhydrous

Methylamine (40% solution in H₂O) (2.0 eq)

Pyridine (2.0 eq)

1M Hydrochloric acid (HCl)

Saturated sodium bicarbonate (NaHCO₃) solution

Saturated sodium chloride (Brine) solution

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Hexane and Ethyl Acetate (EtOAc) for eluent

Procedure:

Acid Chloride Formation: To a flame-dried round-bottom flask under an inert atmosphere

(N₂), add o-toluic acid (1.0 eq) and anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise

at room temperature. Equip the flask with a reflux condenser and heat the mixture to reflux

for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

Solvent Removal: After cooling to room temperature, remove the excess thionyl chloride and

DCM under reduced pressure using a rotary evaporator. This yields the crude o-toluoyl

chloride, which is used immediately in the next step.

Amidation: Dissolve the crude o-toluoyl chloride in fresh anhydrous DCM and cool the flask

to 0°C in an ice bath. In a separate beaker, prepare a solution of methylamine (2.0 eq) and
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pyridine (2.0 eq) in DCM. Add this amine solution dropwise to the stirred acyl chloride

solution at 0°C.

Reaction Completion: After the addition is complete, remove the ice bath and allow the

reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially

with 1M HCl to remove excess pyridine and methylamine, followed by saturated NaHCO₃

solution to neutralize any remaining acid, and finally with brine.

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter,

and concentrate the solvent under reduced pressure to obtain the crude N,2-
dimethylbenzamide.

Purification: Purify the crude product by flash column chromatography on silica gel, using a

hexane/ethyl acetate gradient as the eluent, to afford the pure N,2-dimethylbenzamide.

Structural Elucidation via Spectroscopy
The definitive structure of N,2-dimethylbenzamide is confirmed by a combination of

spectroscopic techniques. While a complete, published dataset for this specific isomer is not

readily available, the expected spectral characteristics can be accurately predicted based on

established principles and data from analogous compounds like N-methylbenzamide and other

ortho-substituted amides.[7]

Aromatic Protons (4H)
~7.2-7.4 ppm (m)

Aryl-CH₃ (3H)
~2.3-2.5 ppm (s)

N-H (1H)
~6.3 ppm (br s)

N-CH₃ (3H)
~2.9 ppm (d)

C=O (Amide I)
~1640 cm⁻¹

Click to download full resolution via product page

Caption: Key structural features of N,2-dimethylbenzamide and their predicted spectral

signatures.
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¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show four distinct signals corresponding to the

different proton environments.
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Proton Group
Predicted δ
(ppm)

Multiplicity Integration Rationale

Aromatic (Ar-H) 7.2 – 7.4 Multiplet (m) 4H

Protons on the

benzene ring,

appearing as a

complex pattern

due to ortho,

meta, and para

couplings.

Amide (N-H) ~6.3
Broad Singlet (br

s)
1H

The amide

proton signal is

typically broad

due to

quadrupole

broadening from

the nitrogen

atom and

chemical

exchange. It will

disappear upon

D₂O shake.

N-Methyl (N-

CH₃)
~2.9 Doublet (d) 3H

The N-methyl

protons are

coupled to the

single amide

proton (³J ≈ 5

Hz), resulting in

a doublet.[7]

Aryl-Methyl (Ar-

CH₃)

2.3 – 2.5 Singlet (s) 3H The methyl

group attached

to the aromatic

ring has no

adjacent protons

to couple with,

thus appearing
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as a sharp

singlet.

¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum provides a map of the carbon skeleton.

Carbon Group Predicted δ (ppm) Rationale

Carbonyl (C=O) 168 - 171

The amide carbonyl carbon is

deshielded and appears far

downfield, a characteristic

feature of this functional group.

[7]

Aromatic (C-ipso, C-ortho) 135 - 138

The two quaternary carbons

(C-1 and C-2) attached to the

amide and methyl groups,

respectively. C-2 is deshielded

by the methyl group.

Aromatic (Ar-C) 125 - 132

The four CH carbons of the

aromatic ring. Their distinct

shifts depend on their position

relative to the substituents.

N-Methyl (N-CH₃) ~27

The carbon of the N-methyl

group, appearing in the

aliphatic region.[7]

Aryl-Methyl (Ar-CH₃) ~21

The carbon of the aryl-methyl

group, typical for a methyl

group on a benzene ring.

Infrared (IR) Spectroscopy
IR spectroscopy is instrumental for identifying key functional groups.
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Vibration
Predicted Wavenumber
(cm⁻¹)

Description

N-H Stretch 3300 - 3250

A moderate to strong,

somewhat broad peak

characteristic of a secondary

amide N-H bond.

C-H Stretch (Aromatic) 3100 - 3000

Sharp, medium-intensity peaks

corresponding to the C-H

bonds on the benzene ring.

C-H Stretch (Aliphatic) 3000 - 2850

Peaks corresponding to the C-

H bonds of the two methyl

groups.

C=O Stretch (Amide I) ~1640

A very strong and sharp

absorption, the most prominent

feature for an amide,

representing the carbonyl

stretch.

N-H Bend (Amide II) ~1550

A strong band resulting from

the coupling of N-H in-plane

bending and C-N stretching

vibrations.

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern,

confirming the overall structure.
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m/z Value Ion Rationale

149 [M]⁺

The molecular ion peak,

corresponding to the molecular

weight of the compound.

119 [M - CH₂NH]⁺

Loss of the methylamino

radical, a common

fragmentation pathway for N-

methyl amides.

91 [C₇H₇]⁺

Formation of the toluyl cation

or its rearranged tropylium ion,

resulting from cleavage of the

amide group. This is a very

stable and common fragment

for toluene derivatives.

44 [CH₃NH=CH₂]⁺
Fragment corresponding to the

N-methyl part of the amide.

Applications in Research and Development
Substituted benzamides are a crucial class of compounds in medicinal chemistry due to their

wide range of biological activities.[6] They are known to interact with various biological targets,

including dopamine and serotonin receptors.[8]

Scaffolds in Medicinal Chemistry: The N,2-dimethylbenzamide structure can serve as a

foundational scaffold or an intermediate for synthesizing more complex molecules. The

ortho-methyl group provides steric bulk that can influence the molecule's conformation and

its binding to biological targets, a key consideration in structure-activity relationship (SAR)

studies.[9][10]

Agrochemical and Pharmaceutical Intermediates: Like many substituted amides, N,2-
dimethylbenzamide can be a valuable intermediate in the production of agrochemicals and

pharmaceuticals.[1][3]
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Anticancer Research: N-substituted benzamides have been investigated as potential histone

deacetylase (HDAC) inhibitors for cancer therapy.[9][10] The specific substitution pattern of

N,2-dimethylbenzamide could be explored in this context.

Safety and Handling
While a specific, comprehensive safety data sheet for N,2-dimethylbenzamide is not widely

available, general precautions for substituted amides should be strictly followed. The

toxicological properties have not been fully investigated.[11]

Potential Health Effects: May cause eye, skin, and respiratory tract irritation. Ingestion may

cause irritation of the digestive tract.[11]

Personal Protective Equipment (PPE): Wear appropriate safety goggles, chemical-resistant

gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

First Aid Measures:

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical

attention.[11]

Skin: Flush skin with plenty of water. Remove contaminated clothing.[11]

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

[11]

Ingestion: If the victim is conscious, give 2-4 cupfuls of water or milk. Seek immediate

medical attention.[11]

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials

such as strong oxidizing agents.
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Available at: [https://www.benchchem.com/product/b184477#n-2-dimethylbenzamide-
chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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